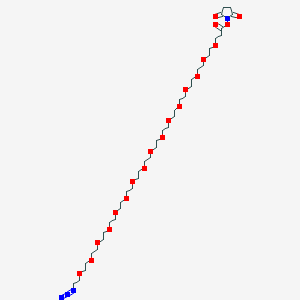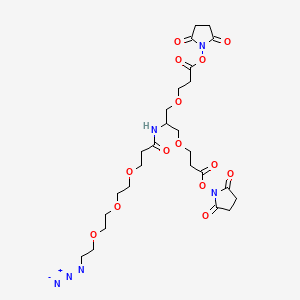
Propargyl-PEG3-methyl ester
Descripción general
Descripción
Propargyl-PEG3-methyl ester is a compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group and a methyl ester group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-methyl ester typically involves the modification of polyethylene glycol (PEG) derivatives. One common method involves the reaction of a PEG derivative with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures . This reaction results in the formation of the propargyl-terminated PEG derivative, which is then esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of propargylation and esterification, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG3-methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne functional moiety is replaced by other nucleophiles.
Click Chemistry Reactions: The compound is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles can be used in substitution reactions to replace the propargyl group.
Major Products Formed
Triazole Derivatives: Formed in CuAAC reactions.
Substituted Propargyl Derivatives: Formed in nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG3-methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propargyl-PEG3-methyl ester primarily involves its role as a linker in PROTACs and its participation in click chemistry reactions. In PROTACs, the compound facilitates the formation of a complex between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In click chemistry, the propargyl group undergoes CuAAC reactions with azide-containing molecules, forming stable triazole linkages .
Comparación Con Compuestos Similares
Propargyl-PEG3-methyl ester can be compared with other PEG derivatives and propargyl-containing compounds:
Propargyl-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit, providing greater flexibility and solubility.
Propargyl-PEG2-methyl ester: Shorter PEG chain, resulting in different solubility and reactivity properties.
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of a methyl ester, offering different reactivity in bioconjugation reactions.
This compound is unique due to its specific combination of a propargyl group and a PEG3 spacer, which provides an optimal balance of solubility, reactivity, and stability for various applications .
Propiedades
IUPAC Name |
methyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYWBQIDUXXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153014 | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-09-8 | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)




